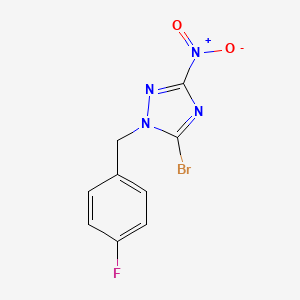

5-bromo-1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole

Description

5-Bromo-1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole: is a heterocyclic compound that features a triazole ring substituted with bromine, fluorobenzyl, and nitro groups

Properties

IUPAC Name |

5-bromo-1-[(4-fluorophenyl)methyl]-3-nitro-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN4O2/c10-8-12-9(15(16)17)13-14(8)5-6-1-3-7(11)4-2-6/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVILYNSFFITFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=NC(=N2)[N+](=O)[O-])Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

Nitration: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

Fluorobenzyl Substitution: The final step involves the substitution of the triazole ring with a 4-fluorobenzyl group, which can be achieved through nucleophilic substitution reactions using 4-fluorobenzyl halides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 5 and the fluorobenzyl group at position 1 enable nucleophilic substitution and cross-coupling reactions.

Key Reactions:

Mechanistic Insights:

-

The electron-withdrawing nitro group at position 3 activates the bromine at position 5 for nucleophilic aromatic substitution (SNAr) .

-

Copper-mediated coupling (e.g., with aryl halides) proceeds via a single-electron transfer mechanism, forming biaryl triazole derivatives .

Reduction Reactions

The nitro group at position 3 is reducible to an amine, enabling access to amino-functionalized derivatives.

Key Reactions:

Mechanistic Insights:

-

Hydrogenation with Pd/C proceeds via adsorption of H₂ on the catalyst surface, followed by stepwise electron transfer to the nitro group .

-

The fluorobenzyl group’s electron-withdrawing nature enhances nitro group reduction kinetics .

Oxidation Reactions

The nitro group is stable under mild oxidative conditions but can form reactive intermediates in harsh environments.

Key Reactions:

Mechanistic Insights:

-

Strong oxidants like KMnO₄ abstract hydrogen from the triazole ring, leading to nitroso intermediates .

Stability and Environmental Factors

-

Thermal Stability : The compound decomposes above 200°C, with the nitro group contributing to exothermic decomposition .

-

pH Sensitivity : Acidic conditions promote hydrolysis of the fluorobenzyl group, while basic conditions favor nitro group reduction .

Comparative Reactivity with Analogues

| Compound | Key Differences | Reactivity Impact |

|---|---|---|

| 5-Bromo-3-nitro-1H-1,2,4-triazole | Lacks fluorobenzyl group | Higher electrophilicity at bromine due to reduced steric hindrance. |

| 5-Chloro-1-(4-fluorobenzyl)-3-nitro-triazole | Chlorine instead of bromine | Slower substitution kinetics (Cl⁻ is a poorer leaving group vs. Br⁻). |

Scientific Research Applications

Chemistry

In synthetic chemistry, 5-bromo-1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole serves as a versatile building block for synthesizing more complex molecules. Its unique structure enables modifications that can lead to new compounds with desired properties.

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that compounds containing the triazole moiety possess potent antimicrobial effects. For example, related triazoles demonstrated minimum inhibitory concentrations (MIC) as low as 2 μg/mL against Staphylococcus aureus and other pathogens .

- Antifungal Activity : The compound is being investigated for its antifungal properties. A review highlighted that derivatives of 1,2,4-triazoles are promising candidates for antifungal drug development due to their effectiveness against various fungal strains .

- Anticancer Potential : The presence of the nitro group allows for bioreduction to form reactive intermediates that may interact with cellular components, potentially leading to anticancer effects .

Antimicrobial Study

A study evaluated the antimicrobial efficacy of several triazole derivatives similar to 5-bromo-1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole. Results indicated strong antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's nitro group was crucial in enhancing its activity against pathogens .

Antifungal Research

In a literature review focusing on antifungal agents derived from triazoles, researchers emphasized the need for new antifungal drugs due to rising resistance rates among existing treatments. The unique structure of 5-bromo-1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole positions it as a candidate for further exploration in this domain .

Industrial Applications

Beyond its pharmaceutical potential, this compound can be utilized in developing materials with specific properties such as polymers and coatings. Its chemical structure allows for modifications that can enhance material characteristics.

Mechanism of Action

The mechanism of action of 5-bromo-1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 5-Bromo-1-(4-chlorobenzyl)-3-nitro-1H-1,2,4-triazole

- 5-Bromo-1-(4-methylbenzyl)-3-nitro-1H-1,2,4-triazole

- 5-Bromo-1-(4-ethylbenzyl)-3-nitro-1H-1,2,4-triazole

Uniqueness

Compared to similar compounds, 5-bromo-1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for research and industrial applications.

Biological Activity

5-Bromo-1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole (CAS No. 919425-68-6) is a heterocyclic compound characterized by a triazole ring substituted with bromine, nitro, and fluorobenzyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

The molecular formula of 5-bromo-1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole is with a molecular weight of 301.07 g/mol. The structure features a triazole ring that is crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 919425-68-6 |

| Molecular Formula | C₉H₆BrFN₄O₂ |

| Molecular Weight | 301.07 g/mol |

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The presence of the nitro group in 5-bromo-1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole enhances its activity against various pathogens.

A study evaluating the biological activity of several triazole derivatives found that compounds similar to 5-bromo-1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, related triazoles showed minimum inhibitory concentrations (MIC) as low as 2 μg/mL against Staphylococcus aureus and other pathogens .

Antifungal Activity

The compound's antifungal potential has also been explored. Triazole derivatives are known to inhibit fungal cell membrane synthesis by targeting the enzyme lanosterol demethylase. This mechanism is particularly relevant for compounds like 5-bromo-1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole, which may exhibit activity against fungi such as Candida albicans and Aspergillus species.

The mechanism of action for 5-bromo-1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole involves bioreduction of the nitro group to form reactive intermediates that can interact with cellular components. This interaction may lead to the disruption of essential cellular processes in microbial cells . Additionally, the triazole ring can bind to various enzymes or receptors within microbial cells, modulating their activity and leading to therapeutic effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of triazole derivatives. Modifications on the triazole ring or substituents such as halogens can significantly influence their pharmacological profiles . For example:

| Compound Modification | Effect on Activity |

|---|---|

| Introduction of fluorine | Increased potency against certain pathogens |

| Variation in substituent size or type | Altered selectivity and efficacy |

Case Studies

Several studies have highlighted the promising biological activities of compounds related to 5-bromo-1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole:

- Antichagasic Activity : A related compound demonstrated an IC50 value of 0.09 μM against Trypanosoma cruzi, significantly outperforming standard treatments like benznidazole .

- Antifungal Studies : Triazoles have been evaluated for their antifungal properties with some derivatives showing effective inhibition against Candida species at concentrations lower than those required for standard antifungal agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.